molecular formula C9H14O2S2 B14396455 1,4-Dithiacycloundecane-5,11-dione CAS No. 89863-24-1

1,4-Dithiacycloundecane-5,11-dione

Cat. No.: B14396455
CAS No.: 89863-24-1
M. Wt: 218.3 g/mol
InChI Key: IGNOFGPZTCETQC-UHFFFAOYSA-N
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Description

1,4-Dithiacycloundecane-5,11-dione is a macrocyclic compound featuring an 11-membered ring containing two sulfur atoms (at positions 1 and 4) and two ketone groups (at positions 5 and 11). Its structural analogs, such as oxygen-containing macrocycles or fused heterocycles, suggest possible research directions for this compound .

Properties

CAS No.

89863-24-1

Molecular Formula

C9H14O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

1,4-dithiacycloundecane-5,11-dione

InChI

InChI=1S/C9H14O2S2/c10-8-4-2-1-3-5-9(11)13-7-6-12-8/h1-7H2

InChI Key

IGNOFGPZTCETQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)SCCSC(=O)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dithiacycloundecane-5,11-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate dithiol precursors under controlled conditions. For instance, the reaction of 1,4-dithiane-2,5-diol with suitable reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiacycloundecane-5,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

1,4-Dithiacycloundecane-5,11-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dithiacycloundecane-5,11-dione involves its interaction with molecular targets through its sulfur and ketone groups. These functional groups can form bonds with various substrates, facilitating reactions such as oxidation and reduction. The compound’s ability to undergo nucleophilic substitution also allows it to modify other molecules, making it useful in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,4-Dithiacycloundecane-5,11-dione with structurally or functionally related compounds, focusing on heteroatom composition, ring size, substituents, and applications.

Table 1: Structural and Functional Comparison

Compound Name Heteroatoms Ring Size Key Features Applications/Findings References
This compound S, O (ketones) 11-membered Two sulfur atoms, two ketones Hypothesized use in coordination chemistry
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione S, O, Sn 11-membered Tin center, mixed S/O atoms Regulated for significant new uses (EPA)
1,4-Benzodioxin-based fused bis-thiadiazoles S, O Fused 6+5-membered Fused thiadiazole-benzodioxine systems α-Amylase/α-glucosidase inhibition (antidiabetic)
1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione O 7-membered (dibenzoxepin) Aromatic fused oxepin-dione No antifungal/cancer activity observed
Androst-4-en-17ß-ol-3,11-dione O (ketones) Steroid backbone Steroidal dione Diurnal variation, adrenal suppression

Key Comparisons:

Heteroatom Composition and Reactivity this compound vs. 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione: The tin-containing analog () shares the 11-membered ring and ketone groups but incorporates a central tin atom and additional sulfur/oxygen atoms. This stannacycle is regulated by the EPA for industrial uses, likely due to its organometallic reactivity, whereas the sulfur-only variant may exhibit distinct coordination properties with transition metals . 1,4-Benzodioxin-based thiadiazoles (): These fused heterocycles combine benzodioxin (oxygen) with thiadiazole (sulfur/nitrogen) moieties.

In contrast, benzodioxin-thiadiazole hybrids () demonstrated enzyme inhibition, implying that sulfur’s electronic effects may enhance bioactivity .

Steroidal Diones ():
Androst-4-en-17ß-ol-3,11-dione, a steroidal dione, exhibits hormonal regulation and diurnal variation. Unlike this steroid, this compound lacks a fused aromatic system, which may limit its interaction with biological receptors but broaden its utility in materials science .

Sulfur’s lower electronegativity and larger atomic size could stabilize the ring, minimizing reactive intermediates .

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